5-Bromo-N'-(3,4-dimethoxybenzylidene)-2-methoxybenzohydrazide
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Overview
Description
5-Bromo-N’-(3,4-dimethoxybenzylidene)-2-methoxybenzohydrazide is a chemical compound with the molecular formula C17H17BrN2O4 It is a derivative of benzohydrazide and is characterized by the presence of bromine, methoxy, and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N’-(3,4-dimethoxybenzylidene)-2-methoxybenzohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzohydrazide and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N’-(3,4-dimethoxybenzylidene)-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Bromo-N’-(3,4-dimethoxybenzylidene)-2-methoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Bromo-N’-(3,4-dimethoxybenzylidene)-2-methoxybenzohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N’-(3,4-dimethoxybenzylidene)-2-ethoxybenzohydrazide
- 5-Bromo-N’-(3,4-dimethoxybenzylidene)nicotinohydrazide
- 2-(Benzyloxy)-5-bromo-N’-(3,4-dimethoxybenzylidene)benzohydrazide
Uniqueness
5-Bromo-N’-(3,4-dimethoxybenzylidene)-2-methoxybenzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H17BrN2O4 |
---|---|
Molecular Weight |
393.2 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C17H17BrN2O4/c1-22-14-7-5-12(18)9-13(14)17(21)20-19-10-11-4-6-15(23-2)16(8-11)24-3/h4-10H,1-3H3,(H,20,21)/b19-10+ |
InChI Key |
YYVIVCRTROEIMW-VXLYETTFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NN=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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